molecular formula C11H14FNS B2495184 4-(2-Fluorobenzyl)thiomorpholine CAS No. 331856-26-9

4-(2-Fluorobenzyl)thiomorpholine

Cat. No. B2495184
CAS RN: 331856-26-9
M. Wt: 211.3
InChI Key: WLCOCKBYLLQKFB-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)thiomorpholine, also known as FBTM, is a chemical compound that has gained popularity in the scientific research community due to its unique properties. FBTM is a thiomorpholine derivative that contains a fluorobenzyl group. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism Of Action

4-(2-Fluorobenzyl)thiomorpholine is known to interact with various receptors in the body, including the sigma-1 receptor and the dopamine transporter. The exact mechanism of action of 4-(2-Fluorobenzyl)thiomorpholine is still being studied, but it is believed to modulate the activity of these receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
4-(2-Fluorobenzyl)thiomorpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(2-Fluorobenzyl)thiomorpholine can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 4-(2-Fluorobenzyl)thiomorpholine can reduce anxiety-like behavior in rodents and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2-Fluorobenzyl)thiomorpholine in lab experiments is its unique chemical structure, which allows for the design and synthesis of novel compounds with improved pharmacological properties. However, one limitation of using 4-(2-Fluorobenzyl)thiomorpholine is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the study of 4-(2-Fluorobenzyl)thiomorpholine. One area of interest is the development of 4-(2-Fluorobenzyl)thiomorpholine-based compounds for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 4-(2-Fluorobenzyl)thiomorpholine's potential as a tool for the study of the sigma-1 receptor and its role in cellular signaling pathways. Additionally, the development of 4-(2-Fluorobenzyl)thiomorpholine-based compounds for the treatment of cancer is an area of active research.

Synthesis Methods

4-(2-Fluorobenzyl)thiomorpholine can be synthesized using a two-step process. The first step involves the reaction of 2-fluorobenzyl chloride with thiomorpholine in the presence of a base, such as potassium carbonate. The second step involves the purification of the resulting product using column chromatography.

Scientific Research Applications

4-(2-Fluorobenzyl)thiomorpholine has been studied for its potential applications in various scientific fields. In medicinal chemistry, 4-(2-Fluorobenzyl)thiomorpholine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, 4-(2-Fluorobenzyl)thiomorpholine has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In neuroscience, 4-(2-Fluorobenzyl)thiomorpholine has been used as a tool to study the role of certain receptors in the brain.

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOCKBYLLQKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorobenzyl)thiomorpholine

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